6-Methyltetrahydropterin
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Overview
Description
6-Methyltetrahydropterin is a pterin derivative with the chemical formula C7H11N5O . It is a highly active hydroxylase cofactor derived from tetrahydrofolate and plays a crucial role in various biochemical processes, particularly in the hydroxylation of phenylalanine and tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyltetrahydropterin can be synthesized through the catalytic reduction of tetrahydrofolate. The process involves the degradation of tetrahydrofolate, resulting in the formation of this compound . The synthetic route typically includes column chromatography for purification and characterization by physical, chemical, and enzymatic methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic reduction and purification processes similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methyltetrahydropterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid products.
Reduction: It can be reduced to its tetrahydro form.
Substitution: It can participate in substitution reactions involving its functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Catalytic hydrogenation is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Tetrahydro forms.
Substitution: Substituted pterin derivatives.
Scientific Research Applications
6-Methyltetrahydropterin has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in hydroxylation reactions, particularly in the study of enzyme mechanisms.
Biology: It plays a role in the metabolism of amino acids like phenylalanine and tyrosine.
Industry: It is used in the production of various biochemical reagents and as a research tool in enzymology.
Mechanism of Action
6-Methyltetrahydropterin exerts its effects by acting as a cofactor for hydroxylase enzymes. It facilitates the hydroxylation of phenylalanine to tyrosine by phenylalanine hydroxylase. The mechanism involves the formation of a 4a-hydroxy adduct, which is crucial for the hydroxylation process . The molecular targets include phenylalanine hydroxylase and other related enzymes .
Comparison with Similar Compounds
Tetrahydrobiopterin: Another pterin derivative with similar cofactor activity.
Sapropterin: A synthetic form of tetrahydrobiopterin used in medical treatments.
5,6,7,8-Tetrahydrofolic Acid: A precursor in the synthesis of 6-Methyltetrahydropterin
Uniqueness: this compound is unique due to its high activity as a hydroxylase cofactor and its specific role in the hydroxylation of phenylalanine and tyrosine. Its structural features and reactivity distinguish it from other pterin derivatives .
Properties
CAS No. |
942-41-6 |
---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13) |
InChI Key |
HWOZEJJVUCALGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
physical_description |
Solid |
Origin of Product |
United States |
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